molecular formula C11H13IN2O3S B13485872 Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13485872
M. Wt: 380.20 g/mol
InChI Key: WGIUTFCSEIJYER-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a useful research compound. Its molecular formula is C11H13IN2O3S and its molecular weight is 380.20 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound that integrates the structural features of thiadiazole and oxabicyclo frameworks, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential pharmacological applications.

Structural Overview

The compound is characterized by:

  • Thiadiazole moiety : Known for antimicrobial and anticancer properties.
  • Oxabicyclo structure : Provides unique spatial configuration that may enhance biological interactions.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activity. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal effects. The incorporation of an iodomethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its antimicrobial efficacy.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity TypeMIC (µg/mL)
Thiadiazole AAntibacterial10
Thiadiazole BAntifungal5
This compoundAntibacterialTBD

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study evaluated a series of thiadiazole-based compounds against human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that modifications to the thiadiazole ring significantly affected cytotoxicity.

Table 2: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound XHeLa5.0
Compound YMCF-78.0
This compoundTBDTBD

The mechanism by which thiadiazoles exert their biological effects often involves:

  • Inhibition of key enzymes : Many thiadiazoles act by inhibiting enzymes crucial for microbial survival or cancer cell proliferation.
  • Interaction with DNA : Some derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

Pharmacological Applications

Given its structure and preliminary findings, this compound holds promise as:

  • An antimicrobial agent , particularly against resistant strains.
  • An anticancer agent , targeting specific pathways in tumor cells.

Properties

Molecular Formula

C11H13IN2O3S

Molecular Weight

380.20 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C11H13IN2O3S/c1-2-16-9(15)11-4-10(5-11,6-12)17-8(11)7-3-18-14-13-7/h3,8H,2,4-6H2,1H3

InChI Key

WGIUTFCSEIJYER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CSN=N3)CI

Origin of Product

United States

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